N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O6S/c1-12-10-13(18)4-5-14(12)28(24,25)21-7-3-8-27-15(21)11-20-17(23)16(22)19-6-9-26-2/h4-5,10,15H,3,6-9,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDYPWGMPCPVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of 4-fluoro-2-methylbenzenesulfonyl chloride . This intermediate is then reacted with 1,3-oxazinan-2-ylmethylamine under controlled conditions to form the oxazinan derivative. The final step involves the reaction of this intermediate with N-(2-methoxyethyl)ethanediamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The oxazinan ring may contribute to the compound’s stability and binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
The compound is compared to structurally related sulfonamide- and oxazinan-containing derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Structural Comparison
Key Observations :
- Substituent Effects: The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to the 2-methylpropyl () and 2-methoxybenzyl () groups, which are bulkier and more lipophilic.
- Synthetic Routes :
Functional Group Analysis
- Sulfonyl Groups : Present in all compared compounds, sulfonyl groups enhance stability and serve as hydrogen-bond acceptors. The 4-fluoro-2-methylbenzenesulfonyl group (target) may offer better target selectivity than simpler sulfonyl derivatives due to its steric and electronic profile .
- Ethanediamide Moieties : The 2-methoxyethyl substituent balances solubility and steric effects, contrasting with the lipophilic 2-methylpropyl () and aromatic 2-methoxybenzyl () groups .
Biological Activity
N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in cancer research.
Synthesis
The synthesis of this compound generally involves several critical steps:
- Preparation of Intermediates : The starting material, 4-fluoro-2-methylbenzenesulfonyl chloride, is reacted with an oxazinan derivative.
- Formation of the Final Product : The resultant sulfonylated oxazinan intermediate is then reacted with N-(2-methoxyethyl)ethanediamide to yield the target compound.
The synthesis requires careful control over reaction conditions to ensure high yields and purity. Common reagents include oxidizing agents for potential modifications and solvents optimized for specific reactions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for its anticancer properties.
- Receptor Binding : Its functional groups facilitate binding to receptor sites, modulating their activity and influencing cellular signaling pathways.
The presence of the fluoro-substituted benzenesulfonyl group enhances binding affinity and specificity towards these targets.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of similar compounds on various cancer cell lines. The findings indicate that derivatives containing the oxazinan structure exhibit significant cytotoxicity against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| Compound 20 | MCF-7 | 12.8 | 3x |
| Compound 24 | HCT-116 | 8.0 | 4x |
| Compound 30 | HeLa | 10.5 | 2x |
These results demonstrate that compounds similar to this compound can selectively inhibit cancer cell growth while sparing non-cancerous cells like HaCaT .
Apoptotic Activity
The compound's ability to induce apoptosis in cancer cells has been a focal point in research. Studies show that it can trigger biochemical markers indicative of apoptotic processes, such as DNA fragmentation and loss of mitochondrial membrane potential.
Table 2: Apoptotic Effects
| Concentration (μM) | Apoptosis Induction (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
This apoptotic activity suggests that the compound could serve as a promising lead in developing new anticancer therapies .
Case Studies
Case studies involving similar compounds highlight their potential therapeutic applications:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 12 μM against MCF-7 cells, indicating strong anticancer properties.
- HCT-116 Cell Line Analysis : Another study reported that a related compound had an IC50 value of just 8 μM, showcasing its efficacy in inhibiting colon cancer cell growth significantly more than non-cancerous cells.
These studies reinforce the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
